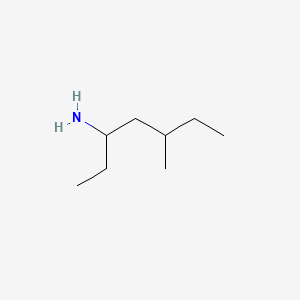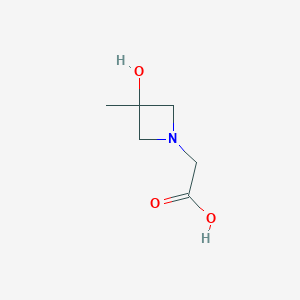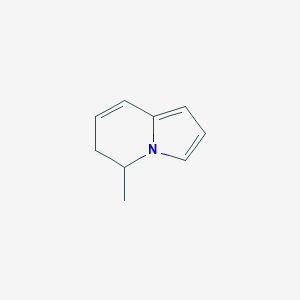
(R)-2-(3-Oxocyclopentyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(3-Oxocyclopentyl)acetic acid is an organic compound with the molecular formula C7H10O3 It is characterized by a cyclopentane ring with a ketone group at the third position and an acetic acid moiety attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(3-Oxocyclopentyl)acetic acid typically involves the following steps:
Cyclopentanone Formation: The starting material, cyclopentanone, undergoes a series of reactions to introduce the ketone group at the third position.
Acetic Acid Introduction: The acetic acid moiety is introduced through a reaction involving a suitable acylating agent.
Industrial Production Methods: Industrial production of ®-2-(3-Oxocyclopentyl)acetic acid may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Types of Reactions:
Oxidation: ®-2-(3-Oxocyclopentyl)acetic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the acetic acid moiety can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Various nucleophiles under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
®-2-(3-Oxocyclopentyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-2-(3-Oxocyclopentyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ketone group and acetic acid moiety play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Cyclopentanone: Lacks the acetic acid moiety.
2-Cyclopentylacetic acid: Lacks the ketone group at the third position.
3-Oxocyclopentanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an acetic acid moiety.
Uniqueness: ®-2-(3-Oxocyclopentyl)acetic acid is unique due to the presence of both the ketone group and the acetic acid moiety, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H10O3 |
|---|---|
Peso molecular |
142.15 g/mol |
Nombre IUPAC |
2-[(1R)-3-oxocyclopentyl]acetic acid |
InChI |
InChI=1S/C7H10O3/c8-6-2-1-5(3-6)4-7(9)10/h5H,1-4H2,(H,9,10)/t5-/m1/s1 |
Clave InChI |
NNTQQGRYWUZPQQ-RXMQYKEDSA-N |
SMILES isomérico |
C1CC(=O)C[C@@H]1CC(=O)O |
SMILES canónico |
C1CC(=O)CC1CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid](/img/structure/B11923113.png)








![3-methyl-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11923149.png)
![8-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11923156.png)
![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)

![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
